An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Lithium Fluoride
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Lithium Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of lithium fluoride (LiF), a compound of significant interest in various scientific and technological fields, including optics, radiation dosimetry, and as a component in molten salt reactors.[1] This document adheres to stringent data presentation and visualization standards to facilitate understanding and application by researchers, scientists, and professionals in drug development.
Crystal Structure of Lithium Fluoride
Lithium fluoride crystallizes in a face-centered cubic (FCC) lattice, adopting the rock salt (NaCl) crystal structure.[2][3] In this structure, each lithium cation (Li⁺) is octahedrally coordinated to six fluoride anions (F⁻), and similarly, each F⁻ anion is octahedrally coordinated to six Li⁺ cations.[4] This arrangement results in a highly ordered and stable ionic crystal.
The crystal system for lithium fluoride is cubic, and it belongs to the space group Fm-3m, with the space group number 225.[4][5] This high degree of symmetry is a key characteristic of the LiF crystal.
Lattice Parameters
The lattice parameters of a crystal define the size and shape of its unit cell. For a cubic system like lithium fluoride, the unit cell is defined by a single lattice constant, 'a', as all cell edges are equal in length (a = b = c) and all interaxial angles are 90° (α = β = γ = 90°).[5]
The experimentally determined lattice constant of LiF is approximately 4.02 Å. However, minor variations in this value can be found in the literature due to different experimental conditions and measurement precision. A summary of reported lattice parameters is presented in the table below.
| Parameter | Value | Reference |
| Crystal System | Cubic | [2][6] |
| Space Group | Fm-3m | [4][5] |
| Space Group Number | 225 | [5] |
| Lattice Constant (a) | 4.028 Å | [5] |
| 4.026 Å | [7][8] | |
| ~4.03 nm (0.403 nm) | [2] | |
| Lattice Angles (α, β, γ) | 90° | [5] |
Atomic Coordinates:
The positions of the atoms within the unit cell are given by their fractional coordinates. For LiF, the atomic positions are:
| Ion | Wyckoff Position | x | y | z |
| Li⁺ | 4a | 0 | 0 | 0 |
| F⁻ | 4b | 0.5 | 0.5 | 0.5 |
Experimental Determination of Lattice Parameters
The primary experimental technique for determining the crystal structure and lattice parameters of lithium fluoride is X-ray Diffraction (XRD) .[2][9]
Principle of X-ray Diffraction
XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays. If the scattered X-rays interfere constructively, they produce a diffracted beam that can be detected. The condition for constructive interference is described by Bragg's Law:
nλ = 2d sin(θ)
Where:
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n is an integer representing the order of diffraction.
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λ is the wavelength of the X-rays.
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d is the spacing between the crystal lattice planes.
-
θ is the angle of incidence of the X-ray beam.
By measuring the angles (2θ) at which diffraction peaks occur, the d-spacings of the various crystal planes can be calculated. These d-spacings are then used to determine the lattice parameters of the crystal.
Experimental Protocol for Powder X-ray Diffraction of Lithium Fluoride
The following provides a generalized methodology for determining the lattice parameters of LiF using powder XRD.
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Sample Preparation:
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A small amount of high-purity lithium fluoride powder is finely ground to ensure random orientation of the crystallites.
-
The powder is then mounted onto a sample holder, ensuring a flat and uniform surface. To create a thick paste, the fine powder can be mixed with a liquid paraffin.[2]
-
-
Instrument Setup:
-
A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.
-
A nickel filter may be employed to produce a more monochromatic X-ray beam by removing the Kβ radiation.[2]
-
The instrument is configured to scan a range of 2θ angles, for example, from 10° to 120°.[2]
-
-
Data Collection:
-
The sample is irradiated with the X-ray beam, and the detector measures the intensity of the diffracted X-rays as a function of the 2θ angle.
-
The resulting data is a diffractogram, which is a plot of intensity versus 2θ.
-
-
Data Analysis:
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The positions of the diffraction peaks in the diffractogram are identified. For LiF, prominent peaks corresponding to the (111), (200), (220), and (311) Miller indices are typically observed.[9]
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For each peak, the 2θ value is used to calculate the corresponding d-spacing using Bragg's Law.
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For a cubic crystal system, the relationship between the d-spacing, the Miller indices (h, k, l), and the lattice constant 'a' is given by:
d = a / √(h² + k² + l²)
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By rearranging this equation, the lattice constant 'a' can be calculated for each diffraction peak:
a = d * √(h² + k² + l²)
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The final lattice parameter is typically reported as the average of the values calculated from several diffraction peaks.
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Visualization of Lithium Fluoride Crystal Structure
The following diagram illustrates the face-centered cubic (FCC) crystal structure of lithium fluoride.
Caption: A diagram of the face-centered cubic (FCC) crystal structure of lithium fluoride.
References
- 1. Lithium fluoride - Wikipedia [en.wikipedia.org]
- 2. physicsopenlab.org [physicsopenlab.org]
- 3. WebElements Periodic Table » Lithium » lithium fluoride [winter.group.shef.ac.uk]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Lithium fluoride | FLi | CID 224478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. Lithium Fluoride Properties [dmphotonics.com]
- 8. crystal-gmbh.com [crystal-gmbh.com]
- 9. themultiphysicsjournal.com [themultiphysicsjournal.com]
